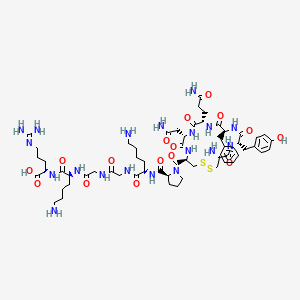
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- is a complex organic compound that belongs to the class of piperazinediones. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s structure includes a piperazinedione ring substituted with a methyl group and a propyl chain linked to a phenothiazine unit.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2,5-piperazinedione with 3-(10H-phenothiazin-10-yl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Azides or thioethers.
Applications De Recherche Scientifique
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit certain enzymes or modulate ion channels, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with similar pharmacological effects.
Uniqueness
2,5-Piperazinedione, 1-methyl-4-(3-(10H-phenothiazin-10-yl)propyl)- is unique due to the presence of the piperazinedione ring, which may confer additional pharmacological properties and alter its interaction with biological targets compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
102790-95-4 |
|---|---|
Formule moléculaire |
C20H21N3O2S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
1-methyl-4-(3-phenothiazin-10-ylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C20H21N3O2S/c1-21-13-20(25)22(14-19(21)24)11-6-12-23-15-7-2-4-9-17(15)26-18-10-5-3-8-16(18)23/h2-5,7-10H,6,11-14H2,1H3 |
Clé InChI |
PEQGKSYOGBNQFM-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)N(CC1=O)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



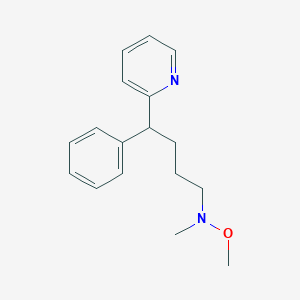
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)

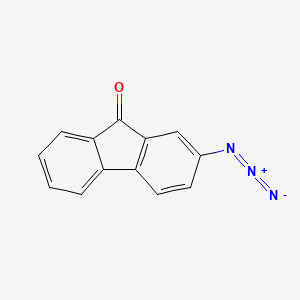
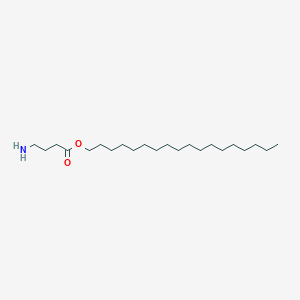
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)

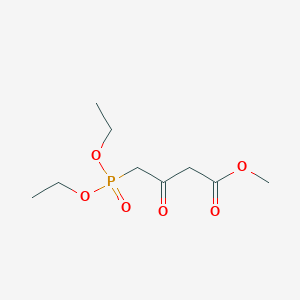
![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
